molecular formula C10H9FN2 B1450434 (6-Fluoroisoquinolin-5-yl)methanamine CAS No. 1542364-49-7

(6-Fluoroisoquinolin-5-yl)methanamine

Cat. No.: B1450434
CAS No.: 1542364-49-7
M. Wt: 176.19 g/mol
InChI Key: RLUVJGGFWBBVCQ-UHFFFAOYSA-N
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Description

(6-Fluoroisoquinolin-5-yl)methanamine (CAS Registry Number: 1542364-49-7) is a fluorinated heteroaromatic building block of interest in medicinal chemistry and antifungal research. This compound has the molecular formula C 10 H 9 FN 2 and a molecular weight of 176.190 g/mol . As a fluorinated isoquinoline derivative, its primary research value lies in its role as a key synthetic intermediate for the development of more complex bioactive molecules. The isoquinoline scaffold is a privileged structure in drug discovery, and the introduction of a fluorine atom at the 6-position and an aminomethyl group at the 5-position can significantly influence the compound's lipophilicity, binding affinity, and metabolic stability . Specifically, fluoroisoquinoline cores are investigated in the synthesis of novel compounds for inhibiting protein kinases, such as Protein Kinase B (PKB/Akt), which are targets in cancer research . Furthermore, hybrid and chimeric molecules containing azine rings like isoquinoline are a prominent area in the search for new antifungals, as they show promise in overcoming resistance in both agricultural and health contexts . Researchers utilize this chemical scaffold to create hybrid azole-azine derivatives, which can act by inhibiting enzymes like lanosterol 14α-demethylase (CYP51) in ergosterol biosynthesis or β-1,3-glucan synthase in fungal cell wall formation . This compound serves as a versatile precursor for constructing such complex entities. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(6-fluoroisoquinolin-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2/c11-10-2-1-7-6-13-4-3-8(7)9(10)5-12/h1-4,6H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUVJGGFWBBVCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=NC=C2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of 6-Nitro-isoquinoline Derivatives

A common route to 6-aminoisoquinoline derivatives involves the reduction of 6-nitroisoquinoline precursors. For the fluorinated analogue, 6-fluoro-5-nitroisoquinoline or its halogenated derivatives can be used as starting materials.

  • Starting material: 1,3-dichloro-6-nitroisoquinoline or 6-nitro-5-fluoroisoquinoline
  • Reduction conditions: Catalytic hydrogenation or chemical reduction (e.g., using iron powder and acid, or tin(II) chloride)
  • Solvent: Polar protic solvents such as methanol or ethanol are preferred for solubility and reaction efficiency
  • Outcome: Conversion to 6-aminoisoquinoline derivatives with high purity (>99% by HPLC)

This route is well-documented in patent literature describing the preparation of 6-aminoisoquinoline intermediates for kinase inhibitor synthesis.

Purification and Salt Formation

After reduction, the amino compound is often purified by:

  • Filtration through nylon or PTFE filters
  • Acid-base extraction cycles using acidic solutions (e.g., citric acid 5%) and basic solutions (e.g., ammonium hydroxide or potassium hydroxide)
  • Crystallization from ethanol suspensions with controlled heating (around 75 °C) and slow cooling over 16 hours to obtain pure solid samples

Salt formation with various acids (e.g., tartaric, lactic, methanesulfonic, hydrochloric acids) is used to isolate stable, crystalline forms of the amine, facilitating handling and storage.

Installation of the Methanamine Side Chain

Reductive Amination Approach

To introduce the methanamine group at the 5-position of the isoquinoline ring, reductive amination is a key method:

  • Intermediate: 6-fluoroisoquinoline-5-carbaldehyde or chloromethyl derivatives (e.g., 1-chloromethyl-6-fluoroisoquinoline)
  • Amination reagent: Ammonia or primary amines such as butane-1,4-diamine derivatives
  • Reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)3) is commonly used for mild reductive amination
  • Solvent: Dichloromethane or toluene under reflux or room temperature conditions
  • Outcome: Formation of (6-fluoroisoquinolin-5-yl)methanamine with good yields

This strategy is supported by synthetic schemes reported for isoquinoline-based CXCR4 antagonists, where chloromethyl isoquinoline intermediates undergo nucleophilic substitution with amines followed by deprotection steps.

Alkylation of Amines

Alternatively, direct alkylation of amines with chloromethyl isoquinoline derivatives can be performed:

  • Base: Potassium carbonate (K2CO3) or other mild bases to deprotonate the amine
  • Temperature: Reflux conditions to promote substitution
  • Purification: Acidic cleavage of protecting groups (e.g., Boc) and subsequent purification yields the target amine

Preparation of Fluorinated Isoquinoline Precursors

The fluorinated isoquinoline core is prepared through sulfonylation and halogenation steps:

  • Starting material: 4-fluoroisoquinoline or its salts
  • Sulfonylation: Reaction with sulfuric anhydride with or without sulfuric acid to form 4-fluoroisoquinoline-5-sulfonic acid
  • Halogenation: Conversion of sulfonic acid to sulfonyl halide using halogenating reagents
  • Advantages: One-pot synthesis with efficient separation and purification, reducing cost and time

These fluorinated intermediates serve as key building blocks for subsequent functionalization to methanamine derivatives.

Summary Table of Preparation Methods

Step Reaction Type Starting Material Reagents/Conditions Solvent Outcome Purity/Yield
1 Reduction 6-nitro-5-fluoroisoquinoline Catalytic hydrogenation or chemical reduction Methanol/Ethanol 6-amino-5-fluoroisoquinoline >99% purity (HPLC)
2 Sulfonylation & Halogenation 4-fluoroisoquinoline Sulfuric anhydride, halogenating reagent - 4-fluoroisoquinoline-5-sulfonyl halide High yield, one-pot
3 Reductive amination 1-chloromethyl-6-fluoroisoquinoline NaBH(OAc)3, amine DCM or Toluene This compound Good yield
4 Alkylation 6-fluoroisoquinoline derivative K2CO3, amine Reflux in suitable solvent Aminomethyl isoquinoline derivatives Moderate to high yield
5 Purification Crude amine product Acid-base extraction, crystallization Ethanol, aqueous acids/bases Pure amine salt >99% purity

Research Findings and Optimization Notes

  • Solvent choice is critical for solubility and reaction efficiency; polar protic solvents like methanol and ethanol are favored in reduction and purification steps.
  • Temperature control during crystallization (e.g., heating to 75 °C followed by slow cooling) improves product purity and crystallinity.
  • Use of protecting groups (e.g., Boc) facilitates selective amine functionalization and can be removed under acidic conditions without degrading the isoquinoline core.
  • One-pot sulfonylation and halogenation of fluorinated isoquinolines streamline intermediate preparation, reducing reaction times and purification complexity.
  • The methodologies allow for high purity (>99%) and scalability, important for pharmaceutical applications.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
(6-Fluoroisoquinolin-5-yl)methanamine has been investigated for its role as a therapeutic agent in treating neurological disorders. Its structure facilitates interaction with specific biological targets, including enzymes and receptors, which is crucial for drug efficacy. The presence of fluorine enhances its binding affinity, potentially improving therapeutic outcomes in conditions such as stroke and other cerebrovascular disorders .

Case Studies:

  • Cerebrovascular Disorders: Research indicates that compounds similar to this compound can act as suppressors for cerebrovascular spasms, making them useful in preventing conditions like cerebral infarction and hemorrhage .
  • Enzyme Inhibition: Studies have shown that the compound exhibits inhibitory effects on certain enzymes, which could be beneficial in developing drugs for various diseases, including cancer and neurodegenerative disorders .

Mechanisms of Action:
The compound's halogen substituents significantly influence its biological activity by enhancing reactivity and binding properties. This characteristic is vital for its interaction with biological targets, leading to potential therapeutic applications.

Biological Activity Description
Enzyme InhibitionInhibits specific enzymes related to neurological disorders.
Receptor BindingBinds to receptors implicated in various diseases, enhancing therapeutic efficacy.

Synthesis and Derivatives

The synthesis of this compound typically involves several chemical reactions that introduce the fluoro group into the isoquinoline structure. Understanding the synthesis pathways is essential for developing analogs with improved properties.

Synthesis Step Description
FluorinationIntroduction of the fluorine atom at the 6-position of isoquinoline.
AminationConversion of the corresponding halide to methanamine.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds.

Compound Name Structural Features Unique Attributes
(6-Bromo-5-fluoroisoquinolin-1-yl)methanamineBromine and fluorine substituentsEnhanced reactivity due to bromine
(7-Fluoroisoquinolin-5-yl)methanamineFluorine at position 7Different binding affinity compared to 6-positioned variants

Mechanism of Action

The mechanism of action of (6-Fluoroisoquinolin-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The amine group can form hydrogen bonds with the active site residues, facilitating the compound’s biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include methanamine derivatives attached to diverse heterocyclic systems (Table 1).

Table 1: Structural Comparison of Methanamine Derivatives

Compound Name Heterocycle Substituents Molecular Formula Molecular Weight (g/mol)
(6-Fluoroisoquinolin-5-yl)methanamine Isoquinoline F (position 6) C10H9FN2 190.20
(6-Fluoro-1H-indol-5-yl)methanamine Indole F (position 6) C9H9FN2 164.18
N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine Benzimidazole Cl (4-chlorophenyl) C14H12ClN3 265.72
Thiourea-(2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine Biphenyl-tetrazole Tetrazolyl, thiourea Varies Varies

Key Observations :

  • The isoquinoline core in the target compound distinguishes it from indole () and benzimidazole derivatives ().
  • Fluorine at position 6 may confer greater electronegativity and metabolic stability compared to chloro/nitro groups in benzimidazole analogues .

Physicochemical Properties

Limited solubility data exists for the target compound, but inferences can be drawn from analogues (Table 2).

Table 2: Solubility and Physicochemical Comparisons

Compound Name Solubility Trends Key Influencing Factors
Benzenemethanamine High solubility in polar solvents (e.g., DMF, pyridine) Low molecular weight, simple structure
This compound (Inferred) Likely low water solubility Fluorine and aromatic ring increase lipophilicity
Quinazolinone-thiourea derivatives Moderate solubility in organic solvents Thiourea functionality enhances polarity

Analysis :

  • The target compound’s fluorinated isoquinoline structure suggests lower aqueous solubility compared to smaller amines like benzenemethanamine but higher lipophilicity, favoring blood-brain barrier penetration .

Key Findings :

  • Methanamine derivatives with thiourea or tetrazolyl groups () show promise in antimicrobial and anti-inflammatory applications. The target compound’s isoquinoline core may enhance binding to bacterial or inflammatory targets.
  • Fluorine substitution in isoquinoline could improve pharmacokinetics over non-fluorinated analogues, though direct evidence is lacking .

Biological Activity

(6-Fluoroisoquinolin-5-yl)methanamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

The molecular formula of this compound is C10H8FNC_{10}H_{8}FN with a molecular weight of approximately 177.18 g/mol. The presence of the fluorine atom at the 6-position of the isoquinoline structure significantly influences its biological properties, particularly in terms of lipophilicity and binding affinity to biological targets.

The biological activity of this compound is largely attributed to its interaction with various enzymes and receptors. Studies have shown that fluorination can enhance the binding affinity and selectivity of compounds for their targets, which is crucial for their efficacy in therapeutic applications.

Key Mechanistic Insights:

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in disease pathways, particularly in cancer and neurological disorders.
  • Receptor Interactions : It may also act as a ligand for certain receptors, modulating signaling pathways that are critical for cellular function.

Structure-Activity Relationship (SAR)

Fluorination at the 6-position has been shown to enhance the potency of isoquinoline derivatives. Research indicates that compounds with fluorine substitutions exhibit improved pharmacokinetic properties and increased efficacy against various cancer cell lines.

Compound NameFluorination PositionBiological Activity
HCT-136Potent against pancreatic and lung cancer models (IC50 in nM range)
HCT-84Less potent than HCT-13 but still effective against certain cancer types
HCT-1NoneBaseline activity for comparison

Case Studies

  • Anticancer Activity : In a study published in RSC Medicinal Chemistry, HCT-13 demonstrated significant cytotoxicity against various cancer models, with IC50 values in the low nanomolar range. The study highlighted that fluorination at the 6-position enhanced ligand-receptor interactions, leading to increased therapeutic efficacy .
  • Copper Chelation : Another study explored the role of copper in enhancing the activity of isoquinoline derivatives like HCT-13. The presence of copper ions was found to potentiate the anticancer effects, suggesting a synergistic mechanism involving metal chelation .

Research Findings

Recent findings emphasize the importance of fluorination in drug design:

  • Increased Lipophilicity : Fluorinated compounds often exhibit higher lipophilicity, which can improve membrane permeability and bioavailability.
  • Enhanced Selectivity : Fluorination can also lead to greater selectivity for target proteins, reducing off-target effects and improving safety profiles.

Q & A

Q. What experimental approaches validate mechanistic hypotheses in catalysis?

  • Methodological Answer :
  • Kinetic isotope effects (KIE) : Compare kH/kDk_{\text{H}}/k_{\text{D}} to probe rate-limiting steps.
  • In-situ IR spectroscopy : Track intermediate formation during reactions.
  • DFT calculations : Use Gaussian to model transition states and activation energies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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